Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
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Overview
Description
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- is a complex organic compound with the molecular formula C18H25NO3S . This compound features a benzenesulfonamide core with an adamantane moiety and two methoxy groups attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide typically involves the reaction of 1-adamantyl nitrate with benzenesulfonamide derivatives in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. The adamantylation process can also be carried out using other alkylating agents such as adamantanecarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- has several scientific research applications:
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The adamantane moiety may enhance the compound’s ability to penetrate biological membranes and reach its targets effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Adamantan-1-yl-ethyl)-2,5-dimethoxy-benzenesulfonamide
- N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide
Uniqueness
What sets Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- apart from similar compounds is its unique combination of the adamantane moiety and the methoxy-substituted benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQABICNVJDWDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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